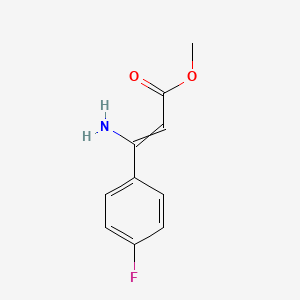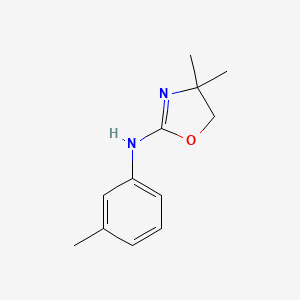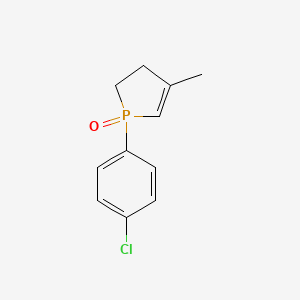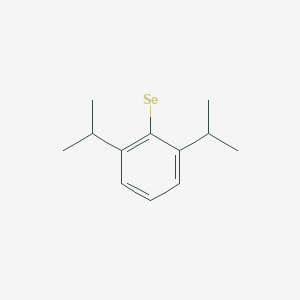![molecular formula C9H19NO B12576845 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine CAS No. 343864-95-9](/img/structure/B12576845.png)
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is an organic compound characterized by its unique structure, which includes an aziridine ring substituted with a butan-2-yloxy group and three methyl groups Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine typically involves the reaction of 2,2,3-trimethylaziridine with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated aziridines, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, allowing them to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3-Trimethylaziridine: Lacks the butan-2-yloxy group, resulting in different reactivity and applications.
1-(Methoxy)-2,2,3-trimethylaziridine: Contains a methoxy group instead of butan-2-yloxy, leading to variations in chemical behavior.
1-(Ethoxy)-2,2,3-trimethylaziridine:
Uniqueness
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is unique due to the presence of the butan-2-yloxy group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for particular applications in synthesis and research.
Eigenschaften
CAS-Nummer |
343864-95-9 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-butan-2-yloxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C9H19NO/c1-6-7(2)11-10-8(3)9(10,4)5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
DZINBURJUOPNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)ON1C(C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol](/img/structure/B12576765.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
![Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)](/img/structure/B12576782.png)
![(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine](/img/structure/B12576787.png)







![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
